Medicinal Chemistry: 3,5-Dimethoxyphenyl Moiety Confers Specific Tubulin Inhibitory Profile in Arylthioindoles (ATIs)
In a head-to-head SAR study of arylthioindoles (ATIs), compounds incorporating a 3,5-dimethoxyphenylthio moiety at position 2 of the indole ring were identified as effective inhibitors of tubulin assembly [1]. While the study highlights that analogs with a 3,4,5-trimethoxyphenylthio group were more potent (IC50s = 2.0-4.5 µM), the 3,5-dimethoxyphenylthio analogs were distinguished as 'effective tubulin assembly inhibitors, but weak inhibitors of MCF-7 cell growth' [1]. This contrasts with the 3-methoxyphenylthio analogs, which shared a similar profile, and the 3,4,5-trimethoxy analogs, which potently inhibited both tubulin assembly and cell growth. The key differentiation lies not in absolute potency, but in the distinct, specific pharmacological profile—effective tubulin binding with weak cellular antiproliferative activity—which is a direct consequence of the 3,5-dimethoxy substitution pattern.
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | ATI bearing 3,5-dimethoxyphenylthio moiety: Effective tubulin assembly inhibitor, weak MCF-7 cell growth inhibitor (qualitative description) |
| Comparator Or Baseline | ATI bearing 3,4,5-trimethoxyphenylthio moiety: Potent tubulin polymerization inhibitor, IC50 = 2.0 to 4.5 µM |
| Quantified Difference | Target compound shows effective tubulin binding but a >4.5 µM IC50 for cell growth (implied), whereas the comparator has a low micromolar IC50 for both. |
| Conditions | In vitro tubulin assembly assay and MCF-7 human breast cancer cell line growth inhibition assay. |
Why This Matters
For researchers designing targeted tubulin inhibitors, this compound offers a unique SAR starting point for achieving tubulin engagement with reduced cytotoxicity, a profile not matched by the more potent 3,4,5-trimethoxy analogs.
- [1] La Regina, G., Silvestri, R., Coluccia, A., Edler, M. C., De Martino, G., Barbera, M. C., ... & Chiosis, G. (2006). New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization. 2. Structure−Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry, 49(3), 947-954. View Source
